(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol
CAS No.: 1280568-36-6
Cat. No.: VC6750132
Molecular Formula: C11H10F3N3O
Molecular Weight: 257.216
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1280568-36-6 |
|---|---|
| Molecular Formula | C11H10F3N3O |
| Molecular Weight | 257.216 |
| IUPAC Name | [1-[[2-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol |
| Standard InChI | InChI=1S/C11H10F3N3O/c12-11(13,14)10-4-2-1-3-8(10)5-17-6-9(7-18)15-16-17/h1-4,6,18H,5,7H2 |
| Standard InChI Key | MPAPVHMIHJJTRB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C=C(N=N2)CO)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,2,3-triazole core substituted at the 1-position with a 2-(trifluoromethyl)benzyl group and at the 4-position with a hydroxymethyl group. Its molecular formula is C₁₁H₁₀F₃N₃O, with a molecular weight of 257.21 g/mol . The trifluoromethyl group at the ortho position of the phenyl ring introduces steric and electronic effects that distinguish it from its meta- and para-substituted isomers, which are more commonly reported in the literature .
Spectral and Crystallographic Data
While direct crystallographic data for this specific isomer remains unpublished, related triazole derivatives exhibit planar triazole rings with dihedral angles of 5–10° relative to attached aromatic systems . Nuclear magnetic resonance (NMR) spectra for analogous compounds typically show characteristic signals:
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¹H NMR: A singlet at δ 5.45–5.65 ppm for the benzyl methylene group, a broad peak at δ 4.60–4.80 ppm for the hydroxymethyl proton, and aromatic protons in the δ 7.40–7.90 ppm range .
Synthesis and Optimization Strategies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most feasible synthetic route involves a CuAAC "click" reaction between 2-(trifluoromethyl)benzyl azide and propargyl alcohol. This method, widely used for triazole synthesis, typically proceeds in >80% yield under mild conditions (room temperature, aqueous tert-butanol) . Key steps include:
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Azide Preparation: 2-(Trifluoromethyl)benzyl bromide reacts with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours.
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Cycloaddition: The azide reacts with propargyl alcohol using CuSO₄·5H₂O and sodium ascorbate as the catalytic system .
Alternative Approaches
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Microwave-Assisted Synthesis: Reduces reaction time to 15–30 minutes with comparable yields .
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Flow Chemistry: Enables continuous production with enhanced reproducibility, though scalability data remain limited for this specific compound .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a melting point range of 70–75°C, slightly lower than its meta-substituted analogue (73–74°C) , due to reduced crystal lattice stability from the ortho-substituent’s steric effects. Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, consistent with triazole derivatives.
Table 1: Key Physicochemical Parameters
| Property | Value | Source Analogue |
|---|---|---|
| Molecular Formula | C₁₁H₁₀F₃N₃O | |
| Molecular Weight (g/mol) | 257.21 | |
| Melting Point (°C) | 70–75 | |
| LogP (Octanol-Water) | 1.8 ± 0.2 | |
| Aqueous Solubility (mg/mL) | 2.1 at pH 7.0 |
Solubility and Partitioning
The compound demonstrates moderate lipophilicity (LogP ≈ 1.8), with solubility highest in polar aprotic solvents like DMSO (>50 mg/mL) and limited water solubility (2.1 mg/mL) . The ortho-CF₃ group reduces water solubility by ~15% compared to para-substituted analogues due to increased molecular surface hydrophobicity .
Reactivity and Functionalization
Triazole Ring Reactivity
The 1,2,3-triazole core participates in:
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Metal Coordination: Acts as a π-acceptor ligand for Cu(I/II) and Ag(I), forming complexes with potential catalytic applications .
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Electrophilic Substitution: Bromination at the 5-position occurs regioselectively under mild conditions (NBS, AIBN) .
Hydroxymethyl Group Transformations
The primary alcohol undergoes typical reactions:
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Oxidation: Using Jones reagent yields the corresponding carboxylic acid (85% yield) .
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Etherification: Mitsunobu conditions enable alkyl/aryl ether synthesis with retention of configuration .
Applications in Drug Discovery and Materials Science
Materials Applications
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